molecular formula C15H17ClN4O2 B6792286 N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide

Cat. No.: B6792286
M. Wt: 320.77 g/mol
InChI Key: JHLZAPLHISKXEC-UHFFFAOYSA-N
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Description

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzoxepin ring, a triazole ring, and a carboxamide group

Properties

IUPAC Name

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-2-20-13(9-17-19-20)15(21)18-12-7-4-8-22-14-10(12)5-3-6-11(14)16/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLZAPLHISKXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)NC2CCCOC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepin ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The triazole ring is then introduced via a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes under copper-catalyzed conditions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzoxepin ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted benzoxepin derivatives.

Scientific Research Applications

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-5-cyclopropyl-1,3-oxazole-4-carboxamide
  • N-[2-[(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]benzamide

Uniqueness

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-ethyltriazole-4-carboxamide stands out due to its unique combination of a benzoxepin ring and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.

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